2-Chloro-5-cyclopropylpyrazine
Overview
Description
2-Chloro-5-cyclopropylpyrazine is a pyrazine derivative with the molecular formula C7H7ClN2 and a molecular weight of 154.59 g/mol . This compound is characterized by the presence of a chlorine atom and a cyclopropyl group attached to the pyrazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropylpyrazine typically involves the chlorination of 5-cyclopropylpyrazine. One common method includes the reaction of 5-cyclopropylpyrazine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H8N2+SOCl2→C7H7ClN2+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyrazine N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-amino-5-cyclopropylpyrazine or 2-thio-5-cyclopropylpyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-5-cyclopropyldihydropyrazine.
Scientific Research Applications
2-Chloro-5-cyclopropylpyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropylpyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-bromopyrazine: Similar in structure but with a bromine atom instead of a cyclopropyl group.
2-Chloro-5-methylpyrazine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-5-cyclopropylpyrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2-chloro-5-cyclopropylpyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIXGMYHHGDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306434 | |
Record name | 2-Chloro-5-cyclopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244761-68-9 | |
Record name | 2-Chloro-5-cyclopropylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244761-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-cyclopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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